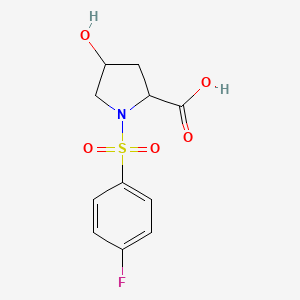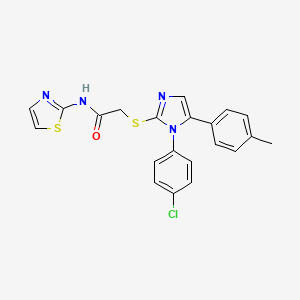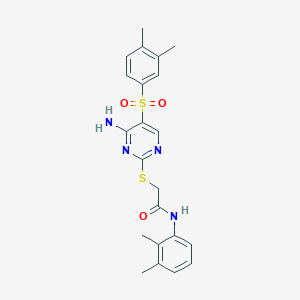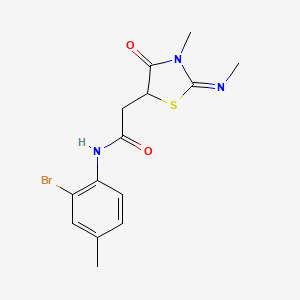
1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis and evaluation of compounds with structural similarities to 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, particularly in the context of developing new antibacterial agents. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involved compounds with amino- and/or hydroxy-substituted cyclic amino groups, showcasing their potential for further biological study due to significant antibacterial activity (Egawa et al., 1984).
Catalysis and Selectivity
In another study, sulfonated Schiff base copper(II) complexes were synthesized and applied as selective catalysts for the oxidation of alcohols. These complexes demonstrated high selectivity and efficiency in the oxidation process, highlighting the potential for this compound derivatives in catalytic applications (Hazra et al., 2015).
Structural Characterization
Studies on salts of 5-sulfosalicylic acid and 3-aminopyridine revealed the formation of 1:1 proton-transfer organic adducts, offering insights into the hydrogen bonding and structural aspects of compounds related to this compound (Meng et al., 2007).
Biological Evaluation
Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives, including those synthesized using substituted fluorobenzoic acids, has shown cytotoxic effects on breast cancer cell lines. This demonstrates the potential therapeutic applications of compounds structurally related to this compound in cancer treatment (Kelly et al., 2007).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGDLFTYNVSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/no-structure.png)
![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)


![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)
![2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B2707827.png)